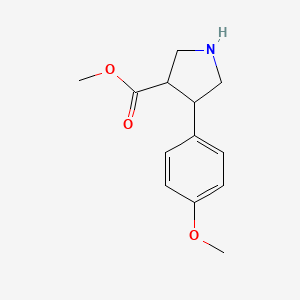

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBHPTZUARKXKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391250 | |

| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939758-17-5 | |

| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational flexibility and the potential for stereochemical diversity make it a privileged structure in drug discovery.[1] Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate represents a key synthetic intermediate, combining the pyrrolidine core with a pharmacologically significant 4-methoxyphenyl moiety and a reactive methyl ester group. Accurate structural elucidation and purity assessment of such molecules are paramount for their application in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. In the absence of published experimental spectra for this specific compound, this document leverages established principles of spectroscopic analysis and data from analogous structures to present a robust predictive characterization. The methodologies and interpretations detailed herein are designed to serve as a benchmark for researchers synthesizing and analyzing this compound and its derivatives.

Molecular Structure and Predicted Spectroscopic Overview

The structural features of this compound, including the distinct chemical environments of its protons and carbons, give rise to a unique spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is anticipated to be complex in the aliphatic region due to the diastereotopic protons of the pyrrolidine ring and their coupling.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to OCH₃) |

| ~6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (meta to OCH₃) |

| ~3.80 | s | 3H | OCH₃ (aryl) |

| ~3.70 | s | 3H | OCH₃ (ester) |

| ~3.5-3.7 | m | 1H | H-4 |

| ~3.3-3.5 | m | 2H | H-2 |

| ~3.0-3.2 | m | 1H | H-3 |

| ~2.8-3.0 | m | 2H | H-5 |

| ~2.0 (broad) | s | 1H | N-H |

Expertise & Experience: Justification of Predicted ¹H NMR Data

-

Aromatic Protons: The 4-methoxyphenyl group is expected to exhibit a characteristic AA'BB' system. The protons ortho to the electron-donating methoxy group are anticipated to be shielded and appear upfield (~6.85 ppm) compared to the protons meta to it (~7.15 ppm). This is a standard pattern observed in similar structures.[2]

-

Methoxy Protons: The two methoxy groups are in distinct chemical environments. The aryl methoxy protons are predicted to resonate around 3.80 ppm, a typical value for anisole-type moieties. The methyl ester protons are expected at a slightly more shielded position, around 3.70 ppm.

-

Pyrrolidine Ring Protons: The protons on the pyrrolidine ring will display complex splitting patterns due to cis and trans coupling. The proton at C4 (H-4), being adjacent to the bulky aryl group, is expected to be deshielded and resonate around 3.5-3.7 ppm. The proton at C3 (H-3), being alpha to the electron-withdrawing carboxylate group, will also be deshielded. The protons at C2 and C5, adjacent to the nitrogen, will appear in the range of 2.8-3.5 ppm. The exact chemical shifts and coupling constants will be highly dependent on the stereochemistry of the molecule.

-

N-H Proton: The secondary amine proton is expected to be a broad singlet, the chemical shift of which can be highly variable depending on concentration and solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a clear carbon count and valuable information about the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O (ester) |

| ~159 | Ar-C (para to CHR₂) |

| ~132 | Ar-C (ipso) |

| ~128 | Ar-CH (ortho to OCH₃) |

| ~114 | Ar-CH (meta to OCH₃) |

| ~60-65 | C-2 |

| ~55.3 | OCH₃ (aryl) |

| ~52.0 | OCH₃ (ester) |

| ~45-50 | C-5 |

| ~40-45 | C-4 |

| ~35-40 | C-3 |

Expertise & Experience: Rationale for Predicted ¹³C NMR Data

-

Carbonyl Carbon: The ester carbonyl carbon is predicted to appear in the typical downfield region of ~174 ppm.[3]

-

Aromatic Carbons: The aromatic carbons will show distinct signals based on their substitution. The carbon bearing the methoxy group (para) is the most deshielded aromatic carbon (excluding the ipso-carbon) at ~159 ppm. The ipso-carbon, attached to the pyrrolidine ring, is predicted around 132 ppm. The ortho and meta carbons will appear at approximately 128 ppm and 114 ppm, respectively, consistent with data for similar 4-substituted methoxybenzene compounds.[2]

-

Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine carbons are influenced by the substituents. C-2 and C-5, being adjacent to the nitrogen, are expected in the 45-65 ppm range. C-4, attached to the aryl group, and C-3, attached to the ester, will be in the 35-45 ppm range. These estimations are based on general values for substituted pyrrolidines.[4]

-

Methoxy Carbons: The aryl methoxy carbon is typically found around 55.3 ppm, while the methyl ester carbon is expected at a slightly more shielded position around 52.0 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation analysis.

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 249 | [M]⁺ (Molecular Ion) |

| 234 | [M - CH₃]⁺ |

| 190 | [M - COOCH₃]⁺ |

| 178 | [M - C₄H₈N]⁺ |

| 121 | [CH₃O-C₆H₄-CH=CH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Expertise & Experience: Anticipated Fragmentation Pathways

The fragmentation of pyrrolidine-containing compounds can be complex.[5] The molecular ion peak is expected at m/z 249. Key fragmentation patterns are likely to involve:

-

Loss of the methyl group from the ester, leading to a fragment at m/z 234.

-

Loss of the methoxycarbonyl group (-COOCH₃), resulting in a significant peak at m/z 190.

-

Cleavage of the pyrrolidine ring. A common fragmentation pathway for pyrrolidines involves the loss of the unsubstituted part of the ring.

-

Formation of a stable tropylium-like ion from the 4-methoxyphenyl group at m/z 121.

Experimental Protocols

The following are detailed, standardized protocols for the acquisition of spectroscopic data for this compound.

General Spectroscopic Analysis Workflow

Figure 2: General workflow for the spectroscopic analysis of a small molecule.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe for optimal resolution.

-

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity, especially for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., electron ionization or electrospray ionization).

-

Data Acquisition (EI Mode):

-

Introduce the sample via a direct insertion probe or a GC inlet.

-

Use a standard electron energy of 70 eV.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed peaks.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectra are based on the established principles of spectroscopy and data from structurally related compounds. While this guide offers a robust framework for the characterization of this molecule, empirical validation through the synthesis and analysis of an authentic sample is essential to confirm these predictions. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, ensuring the scientific rigor required in research and drug development.

References

- A facile region and stereoselective synthesis of novel spiro[indolin-3,2′-pyrrolidin]-2-one's have been accomplished through 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the reaction of isatin and benzyl amine with quinoline bearing dipolarophiles in good yields. The synthesized compounds were well characterized through...

-

In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. (URL: [Link])

-

[4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. National Institutes of Health. (URL: [Link])

-

Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. (URL: [Link])

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. (URL: [Link])

-

4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. International Union of Crystallography. (URL: [Link])

-

Facile Access to α-Aryl Substituted Pyrrolidines. The Royal Society of Chemistry. (URL: [Link])

-

13C NMR Chemical Shift. Oregon State University. (URL: [Link])

-

Synthesis and stereochemistry of some 1,2,3,4‐tetrasubstituted pyrrolidines. ResearchGate. (URL: [Link])

-

Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174. PubChem. (URL: [Link])

-

13C NMR chemical shifts (δ in ppm) for compounds 4a-g. ResearchGate. (URL: [Link])

-

1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. (URL: [Link])

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. (URL: [Link])

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])

-

4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. National Institutes of Health. (URL: [Link])

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. (URL: [Link])

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. (URL: [Link])

-

Organic compounds. MassBank. (URL: [Link])

-

Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. (URL: [Link])

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. (URL: [Link])

-

Ethyl methoxycinnamate | C12H14O3 | CID 5281783. PubChem. (URL: [Link])

-

a guide to 13c nmr chemical shift values. Compound Interest. (URL: [Link])

Sources

The Methoxy Group's Double-Edged Sword: A Technical Guide to Lipophilicity and Bioavailability of Methoxyphenyl-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Methoxyphenyl Group in Drug Design

The methoxyphenyl group, a common motif in both natural products and synthetic pharmaceuticals, is a versatile tool in the medicinal chemist's armamentarium.[1] Its inclusion in a drug candidate can significantly modulate physicochemical properties, influencing everything from target binding to metabolic fate.[1] This guide provides an in-depth exploration of the complex relationship between the methoxyphenyl moiety, lipophilicity, and ultimately, the bioavailability of drug candidates. We will delve into the mechanistic underpinnings of how this functional group impacts a molecule's journey through the body, from absorption to metabolism, and provide practical guidance on experimental and in silico methods for assessing these critical parameters.

Section 1: The Methoxyphenyl Group and Its Impact on Lipophilicity

Lipophilicity, the "fat-loving" nature of a molecule, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is a key factor in a drug's ability to cross biological membranes. The methoxy group, with its non-polar methyl component and the polar oxygen atom, imparts a nuanced effect on a compound's overall lipophilicity.

Understanding Lipophilicity: LogP and LogD

The most common measure of lipophilicity is the partition coefficient (LogP), which quantifies the distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. For ionizable compounds, the distribution coefficient (LogD) is a more relevant parameter as it considers the partition of all species (ionized and non-ionized) at a specific pH.

The Influence of Methoxy Group Position on Lipophilicity

The position of the methoxy group on an aromatic ring—ortho, meta, or para—can subtly influence the molecule's lipophilicity due to electronic and steric effects. While the methoxy group is generally considered an ortho-, para- director in electrophilic aromatic substitution due to its electron-donating resonance effect, its impact on LogP is more complex.[2]

| Compound | Isomer Position | Experimental LogP |

| Methoxybenzoic Acid | ortho | 1.89 |

| Methoxybenzoic Acid | meta | 1.93 |

| Methoxybenzoic Acid | para | 1.96 |

| Methoxyphenol | ortho | 1.34 |

| Methoxyphenol | meta | 1.13 |

| Methoxyphenol | para | 1.21 |

Table 1: Experimental LogP values for methoxy-substituted benzoic acid and phenol isomers. Data compiled from various sources.

As seen in the table, the differences in LogP between the isomers are often modest but can be significant in the context of fine-tuning a drug candidate's properties. These variations arise from differences in intramolecular hydrogen bonding potential and the overall dipole moment of the molecule.

In Silico Prediction of Lipophilicity

A variety of computational tools are available to predict LogP and LogD values, which can be invaluable in the early stages of drug discovery for triaging compounds. These tools often employ fragment-based or whole-molecule approaches.

Commonly Used In Silico LogP Prediction Tools:

-

ACD/Labs Percepta: Utilizes a fragment-based approach with a large experimental database.

-

ChemAxon: Offers LogP and LogD prediction based on a proprietary algorithm.

-

Molinspiration: Provides a free online tool for LogP calculation.

-

SwissADME: A free web tool that includes multiple LogP prediction models.

It is crucial to remember that these are predictive tools, and experimental verification is always recommended for lead candidates.

Section 2: The Metabolic Fate of Methoxyphenyl Compounds: The Critical Role of O-Demethylation

The methoxy group is a primary site for metabolic transformation, most notably through O-demethylation catalyzed by cytochrome P450 (CYP) enzymes.[3] This metabolic pathway can have profound consequences for a drug's efficacy, duration of action, and potential for toxicity.

Cytochrome P450 Enzymes and O-Demethylation

CYP enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I drug metabolism. Several CYP isozymes, including CYP2D6, CYP3A4, and CYP1A2, are known to catalyze the O-demethylation of methoxyphenyl groups.[3][4] This process involves the oxidative removal of the methyl group, converting the methoxy moiety into a hydroxyl group.

Impact of O-Demethylation on Pharmacokinetics and Pharmacodynamics

The conversion of a methoxy group to a hydroxyl group significantly increases the polarity of the molecule. This has several important consequences:

-

Increased Water Solubility: The hydroxylated metabolite is more water-soluble, which generally facilitates its excretion from the body.[3]

-

Altered Biological Activity: The hydroxyl group can form hydrogen bonds with the target receptor, potentially altering the binding affinity and pharmacological activity of the molecule. The metabolite may be more active, less active, or have a different activity profile altogether compared to the parent drug.

-

Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of the same CYP isozymes can lead to significant drug-drug interactions, altering the metabolic rate of the methoxyphenyl-containing compound.

Case Study: Dextromethorphan

Dextromethorphan, a common cough suppressant, is a classic example of a drug whose activity is heavily influenced by O-demethylation. It is metabolized by CYP2D6 to its active metabolite, dextrorphan. Individuals with reduced CYP2D6 activity ("poor metabolizers") experience a reduced therapeutic effect. This highlights the critical importance of understanding the metabolic fate of methoxyphenyl-containing drugs.

Section 3: The Intricate Link Between Lipophilicity, Metabolism, and Bioavailability

Oral bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation unchanged. It is a complex interplay between a drug's solubility, permeability, and metabolic stability. The methoxy group can influence all three of these factors.

Methoxylation as a Strategy to Enhance Bioavailability: The Case of Resveratrol vs. Pterostilbene

Resveratrol, a naturally occurring polyphenol, has garnered significant interest for its potential health benefits. However, its therapeutic utility is limited by its poor bioavailability (around 20%), largely due to extensive first-pass metabolism.[5][6] Pterostilbene, a methoxylated analog of resveratrol, exhibits significantly higher bioavailability (around 80%).[5][7]

| Compound | Structure | Key Difference | Oral Bioavailability | Half-life |

| Resveratrol | Contains three hydroxyl groups | More susceptible to conjugation | ~20%[5] | ~14 minutes[5] |

| Pterostilbene | Contains two methoxy groups and one hydroxyl group | Less susceptible to conjugation, more lipophilic | ~80%[5][7] | ~105 minutes[7] |

Table 2: A comparison of the pharmacokinetic properties of resveratrol and its methoxylated analog, pterostilbene.

The improved bioavailability of pterostilbene can be attributed to two main factors:

-

Increased Lipophilicity: The two methoxy groups in pterostilbene increase its lipophilicity compared to the three hydroxyl groups in resveratrol, leading to enhanced absorption across the gut wall.[8]

-

Reduced First-Pass Metabolism: The methoxy groups "protect" the molecule from extensive Phase II conjugation (glucuronidation and sulfation) that rapidly clears resveratrol from the body.[8]

This case study powerfully illustrates how strategic methoxylation can be a viable approach to improve the pharmacokinetic profile of a drug candidate.

Section 4: Experimental and In Silico Assessment of Lipophilicity and Bioavailability

A robust assessment of a compound's lipophilicity and bioavailability requires a combination of in vitro, in vivo, and in silico methods.

Experimental Determination of Lipophilicity (LogP/LogD)

Protocol: Shake-Flask Method for LogP/LogD Determination

This is the "gold standard" method for experimentally determining LogP.

-

Preparation of Phases: Pre-saturate n-octanol with buffer (e.g., phosphate-buffered saline, pH 7.4) and the buffer with n-octanol by shaking them together overnight and then allowing the phases to separate.

-

Compound Dissolution: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

-

Partitioning: In a glass vial, combine a known volume of the aqueous solution of the compound with a known volume of the pre-saturated n-octanol.

-

Equilibration: Shake the vial for a predetermined period (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: Calculate the LogP or LogD using the following formula: LogP/LogD = log10 ([Compound]octanol / [Compound]aqueous)

Self-Validation and Controls:

-

Reference Standards: Include compounds with known LogP values as positive controls to validate the experimental setup.

-

Mass Balance: Ensure that the total amount of compound recovered from both phases is close to the initial amount to check for degradation or adsorption to the vial.

-

Replicates: Perform the experiment in triplicate to assess the reproducibility of the results.

In Vitro Assessment of Metabolic Stability

Protocol: Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay provides an early indication of a compound's susceptibility to CYP-mediated metabolism.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) and a solution of the NADPH-regenerating system.

-

Compound Incubation: In a microcentrifuge tube, add the HLM suspension, the reaction buffer, and the test compound at a final concentration typically around 1 µM. Pre-incubate at 37°C.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t1/2) and intrinsic clearance (CLint) can be calculated.

Self-Validation and Controls:

-

Positive Controls: Include compounds with known metabolic stability (e.g., a rapidly metabolized compound and a stable compound) to ensure the activity of the microsomes.

-

Negative Control: A "minus-NADPH" control is essential to assess for any non-CYP-mediated degradation.

-

Internal Standard: Use of an internal standard in the LC-MS/MS analysis corrects for variations in sample processing and instrument response.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. novoslabs.com [novoslabs.com]

- 6. ovid.com [ovid.com]

- 7. junglongevity.com [junglongevity.com]

- 8. Recent Advances in Synthesis, Bioactivity, and Pharmacokinetics of Pterostilbene, an Important Analog of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrrolidine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in natural products, from alkaloids to amino acids, has long signaled its biological significance.[1][2][3] In contemporary drug discovery, it is recognized as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive overview of the pyrrolidine ring's role in medicinal chemistry, delving into its fundamental stereochemical properties, diverse applications in approved therapeutics, and key synthetic strategies that enable its incorporation into novel drug candidates. We will explore the nuanced interplay of stereochemistry and pharmacology, supported by quantitative data and detailed experimental protocols, to offer field-proven insights for drug development professionals.

The Structural and Physicochemical Uniqueness of the Pyrrolidine Scaffold

The utility of the pyrrolidine ring in drug design stems from a unique combination of structural and physicochemical properties that distinguish it from both its aromatic counterpart, pyrrole, and its carbocyclic analog, cyclopentane.

Three-Dimensionality and Conformational Flexibility: The Concept of "Pseudorotation"

Unlike flat aromatic systems, the sp³-hybridized carbons of the pyrrolidine ring confer a non-planar, three-dimensional structure. This inherent puckering is not static; the ring undergoes a low-energy conformational interconversion known as "pseudorotation," allowing it to adopt a continuum of "envelope" and "twist" conformations.[2] This flexibility is a critical asset in drug design, as it enables the molecule to adapt its shape to the specific topological features of a biological target's binding site, thereby optimizing molecular recognition and enhancing binding affinity.

The puckering of the pyrrolidine ring can be strategically controlled through the introduction of substituents. The position and stereochemistry of these substituents can lock the ring into a preferred conformation due to stereoelectronic effects. For instance, in the amino acid proline, the pyrrolidine ring exists in two predominant pucker conformations: Cγ-endo (where Cγ is on the same side as the carboxyl group) and Cγ-exo.[2] The introduction of an electron-withdrawing substituent at the 4-position, such as fluorine, can favor one pucker over the other, a strategy that has been effectively used to fine-tune the biological activity of proline-containing peptides and peptidomimetics.[2]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

Methodological & Application

Application Note & Synthesis Protocol: Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an attractive framework for drug design. Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, the subject of this application note, is a functionalized pyrrolidine derivative that holds potential as a key intermediate for the synthesis of novel therapeutic agents. The presence of the methoxyphenyl group, a common feature in many bioactive molecules, coupled with the reactive carboxylate functionality, makes this compound a versatile building block for further chemical elaboration.

This document provides a comprehensive, research-grade protocol for a proposed synthesis of this compound. As no direct, published synthesis for this exact molecule was identified, the following protocol is constructed based on well-established and reliable chemical transformations, particularly the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene. This approach is known for its efficiency and stereocontrol in constructing highly substituted pyrrolidine rings[1][2][3]. The causality behind each experimental choice is explained to provide a deeper understanding of the synthetic strategy.

Overall Synthetic Scheme

The proposed synthesis is a two-step process commencing with the preparation of the dipolarophile, Methyl 4-methoxycinnamate, followed by a key 1,3-dipolar cycloaddition reaction to construct the pyrrolidine ring.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocols

Step 1: Synthesis of Methyl (E)-3-(4-methoxyphenyl)acrylate (Methyl 4-methoxycinnamate)

This step employs the Horner-Wadsworth-Emmons (HWE) reaction, which is renowned for its high yield and excellent stereoselectivity, predominantly forming the E-isomer of the α,β-unsaturated ester[4]. The use of a phosphonate-stabilized carbanion offers the advantage of a water-soluble phosphate byproduct, simplifying the purification process compared to the traditional Wittig reaction.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| p-Anisaldehyde | 136.15 | 1.0 | 50 | 6.81 g |

| Trimethyl phosphonoacetate | 182.12 | 1.1 | 55 | 10.02 g (8.3 mL) |

| Sodium methoxide (25% in MeOH) | 54.02 | 1.1 | 55 | 12.5 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | - | 200 mL |

| Saturated aq. NH₄Cl | - | - | - | 100 mL |

| Ethyl acetate | - | - | - | 3 x 100 mL |

| Brine | - | - | - | 100 mL |

| Anhydrous MgSO₄ | - | - | - | As needed |

Procedure:

-

To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 150 mL).

-

Add trimethyl phosphonoacetate (1.1 eq, 55 mmol, 10.02 g) to the THF with stirring.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium methoxide solution (25% in methanol, 1.1 eq, 55 mmol, 12.5 mL) dropwise over 15 minutes. Stir the resulting mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve p-anisaldehyde (1.0 eq, 50 mmol, 6.81 g) in 50 mL of anhydrous THF.

-

Add the p-anisaldehyde solution to the reaction mixture dropwise at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes/ethyl acetate eluent).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a minimal amount of hot methanol or ethanol to yield Methyl 4-methoxycinnamate as a white solid.

Step 2: Synthesis of this compound via 1,3-Dipolar Cycloaddition

This key step involves the in-situ generation of an azomethine ylide from sarcosine methyl ester and paraformaldehyde, which then undergoes a [3+2] cycloaddition with the previously synthesized Methyl 4-methoxycinnamate[1][2]. This reaction constructs the pyrrolidine ring in a single, efficient step.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| Methyl 4-methoxycinnamate | 192.21 | 1.0 | 25 | 4.81 g |

| Sarcosine methyl ester HCl salt | 139.58 | 1.2 | 30 | 4.19 g |

| Paraformaldehyde | (30.03)n | 1.5 | 37.5 | 1.13 g |

| Triethylamine (Et₃N) | 101.19 | 1.3 | 32.5 | 4.5 mL |

| Toluene, anhydrous | - | - | - | 150 mL |

| Ethyl acetate | - | - | - | 2 x 100 mL |

| Saturated aq. NaHCO₃ | - | - | - | 100 mL |

| Brine | - | - | - | 100 mL |

| Anhydrous MgSO₄ | - | - | - | As needed |

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add Methyl 4-methoxycinnamate (1.0 eq, 25 mmol, 4.81 g), sarcosine methyl ester hydrochloride salt (1.2 eq, 30 mmol, 4.19 g), and paraformaldehyde (1.5 eq, 37.5 mmol, 1.13 g).

-

Add anhydrous toluene (150 mL) and triethylamine (1.3 eq, 32.5 mmol, 4.5 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours. Water generated during the in-situ imine formation will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC until the starting cinnamate ester is consumed.

-

Cool the reaction mixture to room temperature and filter to remove any insoluble material.

-

Wash the filtrate with saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel (e.g., using a gradient elution of hexanes and ethyl acetate) to afford the target compound, this compound. The product is expected to be a mixture of diastereomers.

Mechanistic Insights and Workflow Visualization

The core of this synthesis is the 1,3-dipolar cycloaddition. The azomethine ylide is generated in situ from the condensation of sarcosine methyl ester and formaldehyde (from paraformaldehyde). This ylide then reacts with the electron-deficient alkene of the methyl cinnamate derivative in a concerted [3+2] cycloaddition manner to form the five-membered pyrrolidine ring.

Caption: Key reaction steps: ylide formation and cycloaddition.

Caption: Overall experimental workflow from starting materials to final product.

Troubleshooting and Considerations

-

Step 1 (HWE Reaction):

-

Low Yield: Ensure all reagents and solvents are anhydrous, as the phosphonate carbanion is sensitive to moisture. The reaction temperature should be carefully controlled during the addition of the base and aldehyde.

-

Mixture of E/Z Isomers: While the HWE reaction strongly favors the E-isomer, some Z-isomer may form. Purification by recrystallization is typically effective in isolating the desired E-isomer.

-

-

Step 2 (Cycloaddition):

-

No Reaction: Incomplete removal of water can prevent the formation of the azomethine ylide. Ensure the Dean-Stark trap is functioning correctly and that the reaction is refluxed for a sufficient duration. The quality of paraformaldehyde is also crucial.

-

Complex Product Mixture: The cycloaddition can result in the formation of diastereomers (specifically, the relative stereochemistry at the 3 and 4 positions of the pyrrolidine ring). Careful column chromatography is necessary to separate these isomers if required. The ratio of diastereomers can sometimes be influenced by the solvent and reaction temperature.

-

Polymerization: Paraformaldehyde can polymerize if not handled correctly. Use fresh, high-quality paraformaldehyde.

-

Expected Characterization Data

While specific data for the title compound is not available, based on analogous structures, the following characterization data can be expected for the final product (as a mixture of diastereomers):

-

¹H NMR (CDCl₃, 400 MHz): Peaks corresponding to the methoxy group protons (~3.8 ppm, s, 3H), the methyl ester protons (~3.7 ppm, s, 3H), the N-methyl protons (~2.5 ppm, s, 3H), aromatic protons in the 6.8-7.3 ppm region, and complex multiplets for the pyrrolidine ring protons between 2.5 and 4.0 ppm.

-

¹³C NMR (CDCl₃, 101 MHz): Resonances for the ester carbonyl (~174 ppm), aromatic carbons (including the ipso-carbon attached to the methoxy group at ~159 ppm), the methoxy carbon (~55 ppm), the methyl ester carbon (~52 ppm), the N-methyl carbon, and several signals for the pyrrolidine ring carbons.

-

Mass Spectrometry (ESI+): An [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₄H₁₉NO₃, MW = 249.31).

References

-

Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. Available at: [Link]

-

Padwa, A. (Ed.). (2003). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons. Available at: [Link]

-

Noda, H., Asada, Y., & Shibasaki, M. (2020). The combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst provides various pyrrolidines in very good yields. Organic Letters, 22(22), 8769–8773. Available at: [Link]

-

Yus, M., Soler, T., & Foubelo, F. (2001). 2-substituted pyrrolidines, including nornicotine, can be prepared from very simple materials, such as carbonyl compounds (mainly aromatic aldehydes) and 3-chloropropylamine. The Journal of Organic Chemistry, 66(18), 6207–6208. Available at: [Link]

-

Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C.-Y. (2006). A General Method for the Synthesis of 2,5-Disubstituted Pyrrolidines: A Formal Synthesis of (±)-Allo-kainic Acid. Journal of the American Chemical Society, 128(11), 3538–3539. Available at: [Link]

-

Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC, 2015(1), 160-183. Available at: [Link]

-

Waldmann, H. (2007). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 40(11), 1205-1215. Available at: [Link]

-

Coldham, I., & Hufton, R. (2005). Intramolecular 1,3-dipolar cycloaddition reactions of azomethine ylides. Chemical Reviews, 105(7), 2765-2810. Available at: [Link]

-

Adrio, J., & Pozo, C. (2017). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 53(4), 749-752. Available at: [Link]

-

Chen, J., & Chen, J. (2015). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(58), 11560-11572. Available at: [Link]

-

Gothelf, K. V., & Jørgensen, K. A. (1998). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909. Available at: [Link]

-

Maiorana, S., Baldoli, C., Del Buttero, P., Di Ciolo, M., & Papagni, A. (2000). Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. Tetrahedron: Asymmetry, 11(9), 2007-2014. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: A Guide to Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition

Introduction: The Enduring Significance of the Pyrrolidine Ring

The pyrrolidine scaffold is a cornerstone of modern medicinal chemistry and natural product synthesis. This five-membered nitrogen-containing heterocycle is a privileged structure, forming the core of numerous biologically active compounds, including antiviral agents, antitumor drugs, and organocatalysts.[1] Its prevalence underscores the continuous need for efficient, stereocontrolled, and versatile synthetic methods for its construction.

Among the myriad of strategies available, the [3+2] 1,3-dipolar cycloaddition reaction has emerged as one of the most powerful and atom-economical methods for assembling the pyrrolidine ring.[2] This reaction, which involves the concertedly-uniting of a 1,3-dipole with a dipolarophile, allows for the rapid generation of molecular complexity and the simultaneous installation of multiple stereocenters.[1][3] This guide provides an in-depth exploration of this reaction, focusing on the use of azomethine ylides as the 1,3-dipole, and offers detailed protocols for researchers in drug discovery and synthetic chemistry.

Part 1: The Mechanistic Foundation

The Key Players: Azomethine Ylides and Dipolarophiles

The success of the 1,3-dipolar cycloaddition hinges on the precise interplay between two key components:

-

The 1,3-Dipole (Azomethine Ylide): An azomethine ylide is a nitrogen-centered 1,3-dipole with a characteristic C-N-C framework. Due to their reactive nature, they are almost always generated in situ. Several reliable methods exist for their formation:

-

Decarboxylative Condensation: This is one of the most common methods, involving the reaction of an α-amino acid with an aldehyde or ketone. The thermal decarboxylation of the intermediate iminium species directly yields the azomethine ylide.[4]

-

Thermal/Photochemical Ring-Opening of Aziridines: Substituted aziridines can undergo a conrotatory ring-opening upon heating to form azomethine ylides.[5] The stereochemistry of the aziridine dictates the geometry of the resulting ylide.

-

Deprotonation of Iminium Salts: The deprotonation of an imine bearing an electron-withdrawing group on the α-carbon is a straightforward method to generate stabilized N-metalated or N-unsubstituted ylides.[3][5]

-

-

The Dipolarophile: This is the "2π" component of the reaction, typically an alkene or alkyne. To facilitate the reaction, the dipolarophile is often rendered electron-deficient by the presence of electron-withdrawing groups (EWGs) such as esters, ketones, nitriles, or sulfones. This electronic profile lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), promoting a favorable interaction with the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide.

The [3+2] Cycloaddition Mechanism

The reaction is a concerted, pericyclic process involving the 4π electrons of the azomethine ylide and the 2π electrons of the dipolarophile. According to the Woodward-Hoffmann rules, this [π4s + π2s] cycloaddition is thermally allowed and proceeds suprafacially on both components.[3]

A key feature of this concerted mechanism is its stereospecificity: the stereochemistry of the dipolarophile is faithfully transferred to the newly formed pyrrolidine ring.[6] For instance, a cycloaddition with a (E)-alkene will yield a trans-substituted pyrrolidine, while a (Z)-alkene will produce the corresponding cis-substituted product.

Controlling the Outcome: Regio- and Stereoselectivity

While the reaction is inherently stereospecific, controlling regioselectivity and diastereoselectivity is paramount for synthetic utility.

-

Regioselectivity: The orientation of the dipole relative to the dipolarophile is dictated by Frontier Molecular Orbital (FMO) theory.[7] The reaction is typically governed by the HOMO(dipole)-LUMO(dipolarophile) interaction. The terminal atoms of the reactants with the largest orbital coefficients will preferentially form bonds, leading to a specific regioisomer. Computational studies and analysis of global and local electrophilicity/nucleophilicity descriptors can effectively predict the outcome.[4]

-

Diastereoselectivity (Endo/Exo): The stereoselectivity of the cycloaddition is governed by the approach of the dipole and dipolarophile.[8] The conformation of the ylide and potential secondary orbital interactions in the transition state determine whether the endo or exo product is favored. The use of catalysts, particularly chiral Lewis acids, is the most effective strategy for controlling diastereoselectivity and, crucially, enantioselectivity.

Part 2: Catalysis - The Key to Precision

Catalysis transforms the 1,3-dipolar cycloaddition from a useful reaction into a precise tool for asymmetric synthesis. Catalysts can enhance reaction rates, yields, and, most importantly, control the stereochemical outcome.

Lewis Acid Catalysis

Lewis acids are widely employed to activate the dipolarophile. By coordinating to an electron-withdrawing group (e.g., a carbonyl), the Lewis acid lowers the dipolarophile's LUMO energy, accelerating the reaction. Chiral Lewis acids, formed by complexing a metal salt with a chiral ligand, create a chiral environment around the dipolarophile. This forces the azomethine ylide to approach from a specific face, inducing high levels of diastereo- and enantioselectivity.

Commonly used metal catalysts include:

-

Silver(I) salts (AgOAc, Ag₂CO₃): Highly effective, particularly with iminoesters for generating N-metalated azomethine ylides.[1][5]

-

Copper(II) and Zinc(II) complexes: Often used with chiral ligands like BOX or PYBOX.

-

Heterogeneous Catalysts (e.g., TiO₂ nanoparticles): Offer advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles.[8]

Organocatalysis

Chiral organocatalysis represents an important metal-free approach to asymmetric cycloadditions. Catalysts such as chiral secondary amines (e.g., proline derivatives) or imidazolidinones can activate the dipolarophile through the formation of a transient iminium or enamine ion, respectively. This activation not only accelerates the reaction but also provides a chiral environment to direct the cycloaddition stereoselectively.

The Influence of "Green" Solvents

Recent research has focused on developing more environmentally benign protocols. Non-conventional solvents have been shown to significantly influence reaction outcomes:

-

Ionic Liquids (e.g., [bmim][BF₄]): Can act as both the solvent and a catalyst, promoting high regio- and diastereoselectivity, often with reduced reaction times.[7]

-

Deep Eutectic Solvents (DES): These mixtures of hydrogen bond donors and acceptors are biodegradable and low-cost alternatives that can facilitate high yields.

-

Water ("On-Water" Conditions): For certain substrate combinations, conducting the reaction in an aqueous suspension can lead to dramatic rate accelerations and improved yields, attributed to hydrophobic effects that organize the reactants.[8]

Part 3: Experimental Protocols

Trustworthiness through Self-Validation: The following protocols are designed to be robust and reproducible. The rationale behind key steps is explained to empower the researcher to adapt them as needed. Successful execution and characterization of the product validates the described methodology.

Protocol 1: Three-Component Synthesis of a Spirooxindole-Pyrrolidine

Principle: This protocol details a classic, catalyst-free, one-pot three-component reaction. An azomethine ylide is generated in situ via the thermal decarboxylative condensation of isatin and an α-amino acid (sarcosine). This reactive dipole is immediately trapped by an electron-deficient alkene (dipolarophile) to yield the spirocyclic pyrrolidine product.[4][9]

Materials:

-

Isatin (1.0 mmol, 1.0 equiv)

-

Sarcosine (N-methylglycine) (1.2 mmol, 1.2 equiv)

-

(E)-Chalcone (1.0 mmol, 1.0 equiv)

-

Ethanol (EtOH), 10 mL

-

Round-bottom flask (25 mL) with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (rotary evaporator, silica gel for chromatography)

Procedure:

-

Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add isatin (1.0 mmol), sarcosine (1.2 mmol), and (E)-chalcone (1.0 mmol).

-

Rationale: Combining all reactants at the start in a one-pot fashion is highly efficient. Sarcosine is used in slight excess to ensure complete conversion of the limiting reagent, isatin.

-

-

Solvent Addition: Add 10 mL of ethanol to the flask.

-

Rationale: Ethanol is an effective and relatively green solvent that facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed at reflux temperature.[9]

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.

-

Rationale: Heating provides the necessary energy for the initial condensation and subsequent decarboxylation to form the azomethine ylide. The cycloaddition step itself is also accelerated at higher temperatures.

-

-

Work-up: Once the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

Rationale: Cooling reduces the solubility of the product, often allowing for simple isolation without the need for extensive extraction.

-

-

Purification: If precipitation does not occur or if the filtered solid is impure, concentrate the reaction mixture under reduced pressure using a rotary evaporator. Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure spirooxindole-pyrrolidine product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. The relative stereochemistry can often be determined by NOESY NMR experiments.

Protocol 2: Silver(I)-Catalyzed Asymmetric Synthesis of a Proline Derivative

Principle: This protocol describes a diastereoselective cycloaddition using a pre-formed imine, a chiral auxiliary, and a silver catalyst. The N-metalated azomethine ylide is generated by deprotonation of an α-imino ester. The silver(I) catalyst, in conjunction with a chiral ligand, coordinates the reactants to create a chiral environment, thereby directing the stereochemical outcome of the cycloaddition.[1][5]

Materials:

-

Methyl 2-((diphenylmethylene)amino)acetate (1.0 mmol, 1.0 equiv)

-

N-Cinnamylmaleimide (1.1 mmol, 1.1 equiv)

-

Silver(I) Acetate (AgOAc) (0.05 mmol, 5 mol%)

-

(R)-BINAP (0.06 mmol, 6 mol%)

-

Triethylamine (TEA) (1.2 mmol, 1.2 equiv)

-

Toluene, anhydrous (10 mL)

-

Inert atmosphere setup (Schlenk line or glovebox)

-

Standard workup and purification equipment

Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Silver(I) Acetate (5 mol%) and (R)-BINAP (6 mol%) in 5 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes.

-

Rationale: Pre-formation of the chiral catalyst complex is crucial for achieving high enantioselectivity. Conducting the reaction under an inert atmosphere prevents the oxidation of the catalyst and reaction of intermediates with air or moisture.

-

-

Reactant Addition: To the catalyst solution, add the methyl 2-((diphenylmethylene)amino)acetate (1.0 mmol) followed by the N-cinnamylmaleimide (1.1 mmol).

-

Rationale: The dipolarophile is used in slight excess to drive the reaction to completion.

-

-

Ylide Generation: Cool the mixture to 0 °C in an ice bath. Slowly add triethylamine (1.2 equiv) dropwise over 5 minutes.

-

Rationale: TEA acts as the base to deprotonate the imino ester, generating the N-metalated azomethine ylide in situ. Slow addition at low temperature helps to control the concentration of the reactive ylide and can improve stereoselectivity.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, filter the reaction mixture through a short plug of Celite to remove the silver salts. Wash the Celite with ethyl acetate.

-

Rationale: This step removes the insoluble catalyst residues, simplifying the subsequent purification.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the highly substituted pyrrolidine.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Part 4: Data Summary and Troubleshooting

Comparative Data on Pyrrolidine Synthesis

The following table summarizes representative results from the literature, highlighting the impact of different catalysts and conditions.

| Entry | Dipole Precursors | Dipolarophile | Catalyst / Conditions | Solvent | Yield (%) | dr / ee (%) | Reference |

| 1 | Isatin, Sarcosine | Benzylideneacetone | 1 mol% Ceric Ammonium Nitrate (CAN) | Water | 65-90 | High dr | [8] |

| 2 | Isatin, Phenylalanine | (E)-2-oxoindolino-ylidene | None | [bmim][BF₄] | >95 | High dr | [7] |

| 3 | α-iminoester | Benzaldehyde | Ag(I)/PPh₃ catalyst | Toluene | ~80-90 | >95:5 dr (trans) | [5] |

| 4 | N-benzylidene-N-oxide | Crotonaldehyde | Chiral Imidazolidinone | CH₃NO₂/H₂O | 89 | 94:6 dr, 94% ee | [7] |

| 5 | N-tert-Butanesulfinylazadiene | Azomethine Ylide | Ag₂CO₃ | Toluene | ~70-90 | High dr | [1] |

Field-Proven Insights & Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Yield | 1. Inefficient ylide formation.2. Deactivation of catalyst.3. Low reactivity of dipolarophile. | 1. Increase temperature; ensure α-amino acid/imine purity.2. Use anhydrous solvents and inert atmosphere for metal catalysts.3. Use a more electron-deficient alkene or add a Lewis acid. |

| Poor Stereoselectivity | 1. Ylide isomerization.2. Non-optimal catalyst or conditions.3. Reaction temperature too high. | 1. Some ylide geometries are fluxional; this is inherent to the system.2. Screen different chiral ligands, metal salts, or solvents.3. Lower the reaction temperature; this often increases selectivity at the cost of reaction time. |

| Mixture of Regioisomers | 1. Similar FMO coefficients on dipolarophile termini.2. Competing electronic/steric effects. | 1. Modify the electronic nature of the dipolarophile to create a larger orbital coefficient difference.2. This is often substrate-dependent; computational analysis can help predict the outcome.[4] |

| Side Product Formation | 1. Michael addition of amine to dipolarophile.2. Dimerization or polymerization of reactants. | 1. Ensure slow addition of the base to keep the concentration of free amine low.2. Control the rate of ylide formation by adjusting temperature or rate of base addition. |

Conclusion and Future Outlook

The 1,3-dipolar cycloaddition of azomethine ylides stands as a premier strategy for the synthesis of structurally diverse and stereochemically complex pyrrolidines. Its high degree of convergence, stereocontrol, and amenability to catalytic asymmetric variants make it an indispensable tool in modern organic synthesis and drug development. Future advancements will likely focus on the discovery of novel, more efficient catalytic systems, the expansion of the reaction scope to include less activated dipolarophiles, and the integration of this powerful transformation into automated and flow-chemistry platforms, further accelerating the discovery of new chemical entities.

References

-

Cravotto, G., & Cintas, P. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]

-

Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]

-

Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. [Link]

-

Padwa, A., & Pearson, W. H. (Eds.). (2002). Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines. . [Link]

-

Vitale, P., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Molecules. [Link]

-

Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

-

Karlsson, S. (2002). Asymmetric 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides, Thiocarbonyl Ylides, and Nitrones. Diva-portal.org. [Link]

-

Wang, Y., et al. (2022). Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. Molecules. [Link]

-

Kumar, A., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile. ACS Omega. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. diva-portal.org [diva-portal.org]

- 7. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]

- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate in Complex Organic Molecule Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of complex organic molecules, particularly in the realm of drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] This document provides a comprehensive guide to the synthesis and potential applications of this compound, offering detailed protocols and mechanistic insights to facilitate its use in the modern organic synthesis laboratory.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of biologically active compounds.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, a critical aspect in achieving target specificity and potency in drug candidates.[1] The pyrrolidine ring is a key component in a wide array of pharmaceuticals, demonstrating its broad therapeutic applicability.

The subject of this guide, this compound, incorporates several key structural features that make it a valuable synthetic intermediate:

-

A Substituted Pyrrolidine Core: Provides a robust and stereochemically rich framework.

-

A 4-Aryl Moiety: The 4-methoxyphenyl group offers a site for further functionalization and can play a crucial role in molecular recognition and binding to biological targets.

-

A 3-Carboxylate Group: The methyl ester at the 3-position serves as a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to an alcohol, or elaboration into more complex side chains.

These features collectively position this compound as a strategic starting material for the synthesis of novel chemical entities with potential applications in areas such as neuroscience, oncology, and infectious diseases.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards a 1,3-dipolar cycloaddition between an azomethine ylide precursor and methyl 3-(4-methoxyphenyl)acrylate.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This protocol is a proposed synthetic route and should be optimized for specific laboratory conditions.

Step 1: Synthesis of Methyl (E)-3-(4-methoxyphenyl)acrylate (Dipolarophile)

This can be achieved via a standard Wittig or Horner-Wadsworth-Emmons reaction between 4-methoxybenzaldehyde and a suitable phosphonium ylide or phosphonate ester, respectively. Alternatively, it can be prepared by Fischer esterification of 4-methoxycinnamic acid.

Step 2: 1,3-Dipolar Cycloaddition

This key step involves the in situ generation of the azomethine ylide from a precursor such as N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine in the presence of a Lewis or Brønsted acid (e.g., trifluoroacetic acid, TFA), which then reacts with the dipolarophile.[2]

Materials and Reagents:

-

Methyl (E)-3-(4-methoxyphenyl)acrylate

-

N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of Methyl (E)-3-(4-methoxyphenyl)acrylate (1.0 eq) and N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine (1.2 eq) in anhydrous DCM at 0 °C, add TFA (0.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the N-benzyl protected pyrrolidine.

Step 3: Deprotection of the N-benzyl group (if required)

The N-benzyl group can be removed by catalytic hydrogenation.

Procedure:

-

Dissolve the N-benzyl protected pyrrolidine in methanol or ethanol.

-

Add a catalytic amount of Palladium on carbon (10% w/w).

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield the deprotected pyrrolidine.

Caption: Proposed workflow for the synthesis of the target molecule.

Physicochemical and Spectroscopic Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₃H₁₇NO₃ |

| Molecular Weight | 235.28 g/mol |

| Appearance | Off-white to pale yellow solid or oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.10-7.30 (d, 2H, Ar-H), 6.80-6.95 (d, 2H, Ar-H), 3.75-3.85 (s, 3H, OCH₃), 3.65-3.75 (s, 3H, COOCH₃), 3.00-3.60 (m, 5H, pyrrolidine-H), 1.50-2.00 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 174-176 (C=O), 158-160 (Ar-C-O), 130-132 (Ar-C), 128-130 (Ar-CH), 113-115 (Ar-CH), 55-56 (OCH₃), 51-53 (COOCH₃), 45-55 (pyrrolidine-C) |

| IR (KBr, cm⁻¹) | 3300-3400 (N-H stretch), 2850-3000 (C-H stretch), 1730-1750 (C=O ester stretch), 1610, 1510 (C=C aromatic stretch), 1250 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 236.1281 [M+H]⁺ |

Note: The exact chemical shifts and coupling constants in NMR spectra will depend on the specific stereochemistry of the product.

Application Protocol: Synthesis of a Novel Carboxamide Derivative

This protocol illustrates the use of this compound as a scaffold for the synthesis of a more complex molecule via amide bond formation.

Objective: To synthesize N-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxamide.

Rationale: Amide bond formation is a fundamental transformation in medicinal chemistry, often used to link molecular fragments and explore structure-activity relationships.

Materials and Reagents:

-

This compound

-

Benzylamine

-

Trimethylaluminum (2 M in toluene or hexanes)

-

Toluene, anhydrous

-

Saturated Rochelle's salt solution (potassium sodium tartrate)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of benzylamine (2.0 eq) in anhydrous toluene at 0 °C, add trimethylaluminum (2.0 eq) dropwise. A vigorous evolution of methane gas will be observed.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of this compound (1.0 eq) in anhydrous toluene to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

-

Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated Rochelle's salt solution.

-

Stir the resulting biphasic mixture vigorously for 1 hour.

-

Separate the layers and extract the aqueous phase with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired amide.

Caption: Workflow for the synthesis of a novel carboxamide derivative.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable synthetic methodologies in organic chemistry.

-

1,3-Dipolar Cycloaddition: This reaction is a powerful and widely used method for the construction of five-membered heterocycles, with a vast body of literature supporting its efficiency and stereocontrol.[1][2]

-

Amide Bond Formation: The use of trimethylaluminum for the direct amidation of esters is a mild and effective method, particularly for unactivated esters.

To ensure the validity of the experimental results, the following in-process controls are recommended:

-

TLC Monitoring: To track the consumption of starting materials and the formation of products.

-

Spectroscopic Analysis: Full characterization of the final product by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry is essential to confirm its identity and purity.

-

Chromatographic Purification: To isolate the desired product from any unreacted starting materials or byproducts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its strategic combination of a pyrrolidine core, an aryl substituent, and a modifiable carboxylate group makes it an attractive starting point for the development of novel therapeutic agents. The synthetic and application protocols provided in this document offer a solid foundation for researchers to incorporate this promising intermediate into their synthetic programs.

References

-

[4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol]([Link])

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6489. Available at: [Link]

-

Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2020). ResearchGate. Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved from [Link]

-

Meyers, M. J., et al. (2017). 4-Aryl pyrrolidines as a novel class of orally efficacious antimalarial agents. Part 1: Evaluation of 4-aryl-N-benzylpyrrolidine-3-carboxamides. Bioorganic & Medicinal Chemistry Letters, 27(15), 3344-3348. Available at: [Link]

-

Synthesis of substituted pyrrolidines. (2017). DiVA portal. Retrieved from [Link]

-

Analytical strategy to investigate 3,4-methylenedioxypyrovalerone (MDPV) metabolites in consumers' urine by high resolution mass spectrometry. (n.d.). CORE. Retrieved from [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2013). Organic & Biomolecular Chemistry, 11(35), 5894-5899. Available at: [Link]

- Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. (1984). Google Patents.

-

1H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... (n.d.). ResearchGate. Retrieved from [Link]

-

Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992). DTIC. Retrieved from [Link]

-

4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. (2019). National Center for Biotechnology Information. Retrieved from [Link]

-

Methyl 4-methoxycinnamate. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

-

Pyrrolidine. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

-

Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted... (2024). RSC Publishing. Retrieved from [Link]

-

Methyl 3-(4-methoxyphenyl)pyrrolidine-3-carboxylate hydrochloride. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

-

Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

Methyl 3-(4-methoxyphenyl)propanoate. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

-

Methyl 4-methoxyphenylacetate. (n.d.). National Center for Biotechnology Information. PubChem Compound Database. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Arylpyrrolidine Synthesis

Welcome to the Technical Support Center for the synthesis of 4-arylpyrrolidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these synthetic transformations. The pyrrolidine ring is a vital scaffold in numerous FDA-approved drugs and natural products, making its efficient and stereoselective synthesis a critical endeavor.[1][2][3] This resource is structured to address specific challenges you may encounter at the bench, moving beyond simple protocols to explain the "why" behind experimental choices and solutions.

Section 1: Troubleshooting Low Yield and Incomplete Conversion

Low product yield is one of the most common frustrations in organic synthesis. The following Q&A section addresses potential causes and solutions for suboptimal yields in 4-arylpyrrolidine synthesis, with a focus on popular catalytic methods.

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) to form the C-Ar bond is giving low yields. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura couplings for 4-arylpyrrolidine synthesis can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Here’s a systematic approach to troubleshooting:

-

Catalyst System Integrity:

-

Catalyst Deactivation: Palladium catalysts, particularly Pd(0) species, are sensitive to air and moisture. Ensure your reaction is set up under a properly inert atmosphere (e.g., argon or nitrogen). Deactivation can also occur through thermal degradation or poisoning by impurities in the starting materials or solvents.[4] Consider regenerating your catalyst if it's reusable or using a fresh batch.

-

Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands often enhance the rates of both oxidative addition and reductive elimination, leading to improved yields.[5] If you are using a standard ligand like triphenylphosphine and observing low yields, consider switching to a more specialized ligand such as SPhos or XPhos.

-

Catalyst Loading: While it may seem counterintuitive, increasing the catalyst loading is not always the best solution and can sometimes lead to more side products. For some efficient ligand systems, catalyst loading can be as low as 0.2 mol %.[6] It is often more effective to optimize other parameters first.

-

-

Reaction Parameters:

-

Base Selection: The choice and stoichiometry of the base are crucial. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base's strength and solubility can significantly impact the transmetalation step. A screening of different bases is often a worthwhile optimization step.

-

Solvent Effects: The solvent system can influence the solubility of reactants and the stability of the catalytic species. A mixture of an organic solvent (e.g., toluene, dioxane) and water is common for Suzuki couplings. The ratio of these solvents can be optimized.

-